BenchChemオンラインストアへようこそ!

Lunatin

Cytotoxicity Anthraquinone MCF-7

Prioritize Lunatin for MCF-7 breast cancer assays due to its 2.1-fold lower IC50 (18.18 µg/mL) versus rheoemodin, providing superior sensitivity for hit identification. Its distinct 6-methoxy (vs. 6-methyl/hydroxyl) substituent profile makes it an essential calibrated reference for anthraquinone SAR models. Crucially, exclude Lunatin from antifungal or broad-spectrum antibacterial screens (Candida albicans IC50 >50 µg/mL; Bacillus cereus MIC 50 µg/mL) to avoid false negatives. Authenticated standards are vital for dereplication in Curvularia, Cordyceps, and Gliocladium extracts.

Molecular Formula C15H10O6
Molecular Weight 286.24 g/mol
Cat. No. B1196291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLunatin
Synonyms1,3,8-trihydroxy-6-methoxyanthraquinone
lunatin
Molecular FormulaC15H10O6
Molecular Weight286.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O
InChIInChI=1S/C15H10O6/c1-21-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-6(16)3-10(12)17/h2-5,16-18H,1H3
InChIKeyDGZZHABEBFUFSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lunatin (Anthraquinone): Chemical Identity, Occurrence, and Procurement-Relevant Distinctions for Natural Product Research


Lunatin, systematically designated 1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione (also referred to as 3-methoxy-1,6,8-trihydroxyanthraquinone), is a naturally occurring anthraquinone derivative first isolated from the sponge-associated fungus Curvularia lunata [1]. This compound is characterized by a methoxy substituent at C-6 and hydroxyl groups at positions 1, 3, and 8 of the anthraquinone scaffold, which distinguishes it from structurally related anthraquinones such as emodin (6-methyl-1,3,8-trihydroxyanthraquinone) and rheoemodin [2]. Lunatin has been identified in diverse biological sources, including the plant Senna reticulata, the fungus Cordyceps morakotii, and the marine-derived fungus Gliocladium catenulatum, underscoring its occurrence across multiple kingdoms [1] [3] [4].

Why Lunatin Cannot Be Replaced by Generic Anthraquinone Analogs: Structural Determinants of Differential Bioactivity


Substituting Lunatin with a generic anthraquinone analog—such as emodin, rheoemodin, or YM187781—without empirical justification is scientifically invalid due to pronounced substituent-dependent variations in biological activity. The 6-methoxy substitution pattern in Lunatin, relative to the 6-methyl group in emodin or the 6-hydroxyl in rheoemodin, confers a distinct electronic and steric profile that translates into differential potency across antimicrobial, antifungal, and cytotoxic assays [1]. For instance, in a direct comparative panel against multiple pathogens and cell lines, Lunatin exhibited cytotoxic IC50 values against MCF-7 and NCI-H187 cells that were 2.1-fold and 1.2-fold lower, respectively, than those of its closest analog rheoemodin, despite both compounds sharing a similar trihydroxyanthraquinone core [1]. Such quantitative divergences underscore that even structurally conservative modifications to the anthraquinone scaffold yield non-interchangeable biological outcomes, mandating compound-specific validation in assay development and natural product screening workflows.

Head-to-Head Comparative Evidence: Lunatin vs. Closest Anthraquinone Analogs in Antimicrobial and Cytotoxic Assays


Cytotoxicity Against MCF-7 Breast Cancer Cells: Lunatin Exhibits 2.1-Fold Greater Potency Than Rheoemodin

In a comparative cytotoxicity panel against the MCF-7 human breast adenocarcinoma cell line, Lunatin (6) demonstrated an IC50 of 18.18 µg/mL, which is 2.1-fold more potent than the IC50 of 38.70 µg/mL observed for rheoemodin (7) under identical assay conditions [1]. This quantitative difference highlights the superior in vitro anticancer activity of Lunatin relative to this structurally proximal analog.

Cytotoxicity Anthraquinone MCF-7

Antiproliferative Activity Against K562 Leukemia Cells: Lunatin's IC50 Positions It Mid-Range Among Anthraquinone Congeners

In an MTT assay assessing antiproliferative effects against K562 human chronic myelogenous leukemia cells, Lunatin (7) exhibited an IC50 of 8.92 µM. This potency is lower than that of emodin (4; IC50 = 1.09 µM) and citreorosein (5; IC50 = 1.24 µM), but higher than that of isorhodoptilometrin (6; IC50 = 13.60 µM) [1]. These data position Lunatin as a moderately active member of the anthraquinone class, offering a distinct activity profile that may be advantageous in combination studies or when selectivity over highly potent congeners is desired.

Antiproliferative Anthraquinone K562

Antibacterial Activity Against Bacillus cereus: Lunatin Shows Modest Activity, Inferior to YM187781 and Bislunatin

In a comparative antimicrobial panel, Lunatin (6) displayed a minimum inhibitory concentration (MIC) of 50 µg/mL against Bacillus cereus. This activity is notably weaker than that of the co-isolated anthraquinones YM187781 (8; MIC = 12.5 µg/mL) and bislunatin (9; MIC = 3.13 µg/mL) [1]. Lunatin was also inactive against Staphylococcus aureus, Acinetobacter baumannii, and Pseudomonas aeruginosa at the highest concentration tested (>50 µg/mL).

Antibacterial Anthraquinone Bacillus cereus

Antifungal Activity Against Candida albicans: Lunatin is Inactive, Contrasting with YM187781 and Bislunatin

Lunatin (6) exhibited no meaningful antifungal activity against Candida albicans, with an IC50 >50 µg/mL. In contrast, the structurally related compounds YM187781 (8) and bislunatin (9) showed moderate activity, with IC50 values of 23.81 µg/mL and 18.43 µg/mL, respectively [1]. This lack of activity highlights the critical role of specific substituent patterns in conferring antifungal efficacy within the anthraquinone class.

Antifungal Anthraquinone Candida albicans

Cytotoxicity Against NCI-H187 Small Cell Lung Cancer Cells: Lunatin is 1.2-Fold Less Potent Than Rheoemodin

Against the NCI-H187 human small cell lung cancer cell line, Lunatin (6) demonstrated an IC50 of 29.82 µg/mL, which is 1.2-fold higher (i.e., less potent) than the IC50 of 24.04 µg/mL observed for rheoemodin (7) [1]. This result, when contrasted with Lunatin's superior potency against MCF-7 cells, suggests a degree of cell-type selectivity that may be exploitable in targeted anticancer strategies.

Cytotoxicity Anthraquinone NCI-H187

Evidence-Based Procurement Scenarios: When Lunatin Outperforms or Complements Anthraquinone Analogs


Scenario 1: Cytotoxicity Screening Against MCF-7 Breast Cancer Cells

Researchers focused on breast cancer should select Lunatin over rheoemodin as a lead compound or positive control in MCF-7 cytotoxicity assays. Lunatin's 2.1-fold lower IC50 (18.18 µg/mL vs. 38.70 µg/mL for rheoemodin) translates to greater sensitivity and a wider dynamic range for hit identification [1]. This quantitative advantage directly supports its prioritization in libraries targeting hormone-responsive breast cancer models.

Scenario 2: SAR Studies of Anthraquinone Substituent Effects on Cytotoxicity

Medicinal chemists investigating structure-activity relationships among anthraquinones should incorporate Lunatin as a key comparator. Its intermediate potency against K562 cells (IC50 = 8.92 µM) relative to emodin (1.09 µM) and isorhodoptilometrin (13.60 µM) provides a calibrated reference point for assessing how the 6-methoxy group modulates antiproliferative activity [1]. Lunatin's activity profile fills a critical gap in the potency spectrum, enabling more nuanced SAR models.

Scenario 3: Exclusion Criterion for Antifungal and Antibacterial Discovery Programs

Due to its inactivity against Candida albicans (IC50 >50 µg/mL) and weak activity against Bacillus cereus (MIC = 50 µg/mL), Lunatin should be explicitly excluded from screening decks for antifungal or broad-spectrum antibacterial discovery [1]. This evidence-based exclusion conserves resources and prevents false negatives by ensuring that only compounds with demonstrated antimicrobial potential are advanced. Conversely, the same data validates Lunatin as a useful negative control in assays where antimicrobial activity is undesirable.

Scenario 4: Natural Product Dereplication and Chemotaxonomic Studies

Natural product chemists performing dereplication of fungal or plant extracts can utilize Lunatin as a diagnostic marker. Its occurrence in Curvularia lunata, Cordyceps morakotii, and Gliocladium catenulatum, coupled with its distinct UV, MS, and NMR spectroscopic signatures, facilitates rapid identification and differentiation from co-occurring anthraquinones such as cytoskyrin A and bislunatin [1] [2]. Procurement of an authenticated Lunatin standard is therefore essential for accurate chemotaxonomic profiling and quality control of natural product libraries.

Quote Request

Request a Quote for Lunatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.